molecular formula C9H16BrNO5 B606369 Bromoacetamido-PEG2-Acid CAS No. 1415800-44-0

Bromoacetamido-PEG2-Acid

Cat. No.: B606369
CAS No.: 1415800-44-0
M. Wt: 298.13
InChI Key: PIANHFIJCGRNCU-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG2-Acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG2-Acid is synthesized through a series of chemical reactions involving the introduction of a bromoacetamide group and a terminal carboxylic acid onto a PEG backbone. The bromide group is introduced via bromination, and the carboxylic acid is typically introduced through esterification followed by hydrolysis. The reaction conditions often involve the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes steps such as bromination, esterification, hydrolysis, and purification through techniques like chromatography and crystallization.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as thiols and amines are commonly used. .

    Amide Bond Formation: Activators like EDC or HATU are used to facilitate the reaction between the carboxylic acid and primary amines. .

Major Products Formed:

Scientific Research Applications

Bromoacetamido-PEG2-Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bromoacetamido-PEG2-Acid involves its ability to undergo nucleophilic substitution and form stable amide bonds. The bromide group acts as a leaving group, allowing nucleophiles to attack and replace it. The terminal carboxylic acid reacts with primary amines to form amide bonds, which are stable and resistant to hydrolysis .

Molecular Targets and Pathways:

Properties

IUPAC Name

3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO5/c10-7-8(12)11-2-4-16-6-5-15-3-1-9(13)14/h1-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIANHFIJCGRNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191917
Record name 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415800-44-0
Record name 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415800-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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